molecular formula C20H25F3N6O2 B15144705 TLR7/8 agonist 4 TFA

TLR7/8 agonist 4 TFA

Cat. No.: B15144705
M. Wt: 438.4 g/mol
InChI Key: VYJJHACSXDTRRO-UHFFFAOYSA-N
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Description

TLR7/8 agonist 4 TFA is a synthetic compound that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. TLR7/8 agonists are being explored for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TLR7/8 agonist 4 TFA typically involves multiple steps, including the formation of an imidazoquinoline core, followed by functionalization with various substituents. One common method involves the reaction of an imidazole derivative with an alkylating agent, followed by cyclization and further functionalization . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TLR7/8 agonist 4 TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s activity .

Scientific Research Applications

TLR7/8 agonist 4 TFA has a wide range of applications in scientific research:

Mechanism of Action

TLR7/8 agonist 4 TFA exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These transcription factors then induce the production of pro-inflammatory cytokines and type I interferons, enhancing the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TLR7/8 agonist 4 TFA is unique due to its specific structural modifications that enhance its binding affinity and selectivity for TLR7 and TLR8. This results in a more potent immune response compared to other similar compounds .

Properties

Molecular Formula

C20H25F3N6O2

Molecular Weight

438.4 g/mol

IUPAC Name

2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H24N6.C2HF3O2/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15;3-2(4,5)1(6)7/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23);(H,6,7)

InChI Key

VYJJHACSXDTRRO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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